molecular formula C20H23NOS B1327257 2-Piperidinomethyl-2'-thiomethylbenzophenone CAS No. 898752-01-7

2-Piperidinomethyl-2'-thiomethylbenzophenone

Cat. No. B1327257
M. Wt: 325.5 g/mol
InChI Key: KQHOQRMGDYFTHD-UHFFFAOYSA-N
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Description

The compound "2-Piperidinomethyl-2'-thiomethylbenzophenone" is not directly mentioned in the provided papers. However, the papers do discuss various compounds with structural similarities or functional groups that are related to the compound . For instance, the thermal and photooxidative behavior of 2-hydroxybenzophenone stabilizers with piperidine substitutions is studied in polyolefin films . Additionally, the synthesis and biological evaluation of benzothiophene derivatives with piperidine moieties are reported . The reactivity of thiobenzophenone with diazomethane is also explored . Moreover, the synthesis of dibenzo[b,d]thiophene-1,2,3-tr

Scientific Research Applications

Synthesis and Antitubercular Evaluation

A study explored the synthesis of novel compounds with piperidine appendages, focusing on their antimycobacterial activity against Mycobacterium tuberculosis. Piperidine derivatives showed promising results, indicating potential applications in tuberculosis treatment (Pulipati et al., 2016).

Development of Histamine H3 Receptor Ligands

Research on (3‐phenoxypropyl)piperidine derivatives led to the creation of highly potent histamine H3 receptor ligands. These compounds, synthesized from piperidine, exhibit significant affinities for the histamine H3 receptor, suggesting their potential in the understanding and targeting of this receptor (Amon et al., 2007).

Corrosion Inhibition

A study on benzimidazole derivatives, including piperidine-substituted phenol, highlighted their effective inhibition of corrosion in steel. These inhibitors demonstrated significant efficiency in preventing steel degradation in hydrochloric acid environments (Yadav et al., 2016).

Selective Estrogen Receptor Modulation

Arzoxifene, containing a piperidinyl group, was identified as a selective estrogen receptor modulator (SERM). It shows promise in the prevention of mammary cancer and acts as an estrogen antagonist in mammary tissue, while maintaining bone density (Suh et al., 2001).

Development of Antileukemic Agents

A series of piperidine-substituted ethanone derivatives were synthesized and tested for their antileukemic activity. Some compounds demonstrated significant in vitro potency against human leukemia cells, indicating potential therapeutic applications (Vinaya et al., 2012).

Anti-Inflammatory Drug Discovery

New benzimidazole piperidine and phenoxy pyridine derivatives were evaluated for anti-inflammatory efficacy. These compounds showed selectivity against COX-2, suggesting potential as non-steroidal anti-inflammatory drugs (NSAIDs) (Burayk et al., 2022).

properties

IUPAC Name

(2-methylsulfanylphenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NOS/c1-23-19-12-6-5-11-18(19)20(22)17-10-4-3-9-16(17)15-21-13-7-2-8-14-21/h3-6,9-12H,2,7-8,13-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHOQRMGDYFTHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643585
Record name [2-(Methylsulfanyl)phenyl]{2-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Piperidinomethyl-2'-thiomethylbenzophenone

CAS RN

898752-01-7
Record name Methanone, [2-(methylthio)phenyl][2-(1-piperidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898752-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(Methylsulfanyl)phenyl]{2-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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